Methylthymol Blue sodium salt

Catalog No.
S567653
CAS No.
1945-77-3
M.F
C37H40N2Na4O13S
M. Wt
844.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylthymol Blue sodium salt

CAS Number

1945-77-3

Product Name

Methylthymol Blue sodium salt

IUPAC Name

tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate

Molecular Formula

C37H40N2Na4O13S

Molecular Weight

844.7 g/mol

InChI

InChI=1S/C37H44N2O13S.4Na/c1-19(2)23-11-28(21(5)25(35(23)48)13-38(15-31(40)41)16-32(42)43)37(27-9-7-8-10-30(27)53(50,51)52-37)29-12-24(20(3)4)36(49)26(22(29)6)14-39(17-33(44)45)18-34(46)47;;;;/h7-12,19-20,48-49H,13-18H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47);;;;/q;4*+1/p-4

InChI Key

DIZZDZCUMBBRSG-UHFFFAOYSA-J

SMILES

CC1=C(C=C(C(=C1CN(CC(=O)[O-])CC(=O)[O-])O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)[O-])CC(=O)[O-])C.[Na+].[Na+].[Na+].[Na+]

Synonyms

methylthymol blue, methylthymol blue pentasodium salt

Canonical SMILES

CC1=C(C=C(C(=C1CN(CC(=O)[O-])CC(=O)[O-])O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)[O-])CC(=O)[O-])C.[Na+].[Na+].[Na+].[Na+]

MTB is a water-soluble organic molecule derived from thymolsulfonphthalein []. It belongs to a class of chemicals called sulfonphthalein indicators, known for changing color at specific pH ranges.


Molecular Structure Analysis

The structure of MTB features a central benzene ring linked to two thymolsulfonphthalein groups []. These groups contain both acidic and basic functional groups, allowing MTB to exist in different charged states depending on the surrounding pH. The interplay between these groups is responsible for the color change properties of MTB.


Chemical Reactions Analysis

MTB undergoes a reversible protonation reaction, where it gains or loses a hydrogen ion (H+) in response to changes in pH. In acidic solutions (low pH), MTB exists in its protonated form (HMTB), appearing red. As the pH increases, MTB loses its proton and transitions to the deprotonated form (MTB-), becoming yellow. This reaction can be represented by the following equation:

HMTB (red) + H+ ↔ MTB- (yellow)


Physical And Chemical Properties Analysis

  • Molecular Formula: C37H40N2Na4O13S []
  • Molecular Weight: 844.74 g/mol []
  • Appearance: Red or yellow powder []
  • Solubility: Highly soluble in water []
  • Melting Point: Not readily available

pH Indicator

MTBS functions as a versatile pH indicator, changing its color based on the acidity of the solution. It exhibits two distinct color changes:

  • Yellow at acidic pH (below 2.0)
  • Blue at alkaline pH (above 8.0)

This property makes MTBS useful for various applications, including:

  • Monitoring reactions: Tracking the progress of chemical reactions involving changes in pH.
  • Maintaining specific pH environments: Ensuring optimal conditions for enzymatic reactions or cell culture experiments.
  • Determining endpoint in titrations: Visually identifying the point at which a reaction is complete in acid-base titrations.

Complexometric Titrant

MTBS can form stable complexes with specific metal ions, making it valuable for complexometric titrations. This technique uses a chelating agent (MTBS in this case) to bind with a metal ion in a known ratio. The endpoint of the titration is determined by a color change indicator, allowing for the quantification of the metal ion present.

MTBS is particularly effective in titrating:

  • Calcium (Ca2+): Used in various fields, including water analysis, soil science, and food science.
  • Magnesium (Mg2+): Employed in research involving magnesium metabolism and water hardness determination.

UNII

3T592ZMB9H

Related CAS

4310-80-9 (penta-hydrochloride salt)

Other CAS

1945-77-3

Wikipedia

Methylthymol blue sodium salt

General Manufacturing Information

Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[[6-hydroxy-2-methyl-5-(1-methylethyl)-3,1-phenylene]methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4): ACTIVE

Dates

Modify: 2023-08-15

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